Phosphinic acid, bis(o-chlorophenyl)-

Description

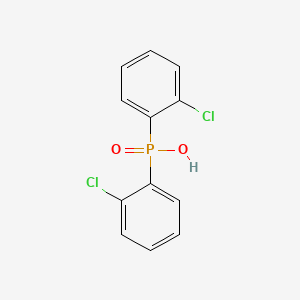

Structure

3D Structure

Properties

CAS No. |

109817-45-0 |

|---|---|

Molecular Formula |

C12H9Cl2O2P |

Molecular Weight |

287.07 g/mol |

IUPAC Name |

bis(2-chlorophenyl)phosphinic acid |

InChI |

InChI=1S/C12H9Cl2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16) |

InChI Key |

KSAYIQBJUWWJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis O Chlorophenyl Phosphinic Acid and Its Derivatives

Direct Synthetic Routes

Direct routes focus on the formation of the two phosphorus-aryl bonds, starting from basic phosphorus-containing precursors.

Approaches via Phosphorus(III) Halide Precursors

A primary and widely used method for creating P-C bonds involves the reaction of organometallic reagents with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃). For the synthesis of bis(o-chlorophenyl)phosphinic acid, the key intermediate would be bis(o-chlorophenyl)chlorophosphine.

The general approach involves the reaction of a Grignard reagent, in this case, o-chlorophenylmagnesium bromide, with phosphorus trichloride. tardigrade.innih.gov The stoichiometry of the reaction is critical. Using approximately two equivalents of the Grignard reagent relative to PCl₃ favors the formation of the diarylchlorophosphine. When phenylmagnesium bromide is reacted with PCl₃, triphenylphosphine (B44618) is typically formed as the main product when an excess of the Grignard reagent is used. tardigrade.in

Table 1: Representative Grignard Reactions for Phosphine (B1218219) Synthesis

| Grignard Reagent | Phosphorus Halide | Product | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | Phosphorus trichloride | Triphenylphosphine | tardigrade.in |

| Methylmagnesium chloride | Chlorodiphenylphosphine | Methyldiphenylphosphine | nih.gov |

Note: This table illustrates the general reaction type. Specific conditions and yields for the o-chlorophenyl derivative are not detailed in the provided sources.

Oxidative Transformations of Phosphines and Phosphine Oxides

The oxidation of precursor compounds is a fundamental method for accessing phosphinic acids. This can involve the oxidation of secondary phosphines, secondary phosphine oxides, or tertiary phosphines.

Oxidation of Secondary Phosphine Oxides: Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, are stable precursors to phosphinic acids. wikipedia.org The SPO can be prepared by reacting a Grignard reagent with dialkyl phosphites. kent.ac.uk Subsequent oxidation of the SPO, for instance, bis(o-chlorophenyl)phosphine oxide, with a strong oxidizing agent like hydrogen peroxide, yields the corresponding phosphinic acid. wikipedia.org

Oxidation of Tertiary Phosphines: Tertiary phosphines (R₃P) can be readily oxidized to their corresponding phosphine oxides (R₃PO). wikipedia.org While this reaction does not directly yield a phosphinic acid (R₂P(O)OH), the phosphine oxide itself is a stable derivative. For instance, triarylphosphines are typically stable in air, but can be oxidized with reagents like hydrogen peroxide. nih.gov The conversion of a tertiary phosphine oxide to a phosphinic acid is not a standard transformation. However, the oxidation of a secondary phosphine (R₂PH) is a viable, though less common, route due to the instability and difficult handling of secondary phosphines. kent.ac.uk

The oxidation of triphenylphosphine to triphenylphosphine oxide can also be facilitated by air when complexed to a metal center like iron(III). chempap.org

Table 2: Common Oxidizing Agents for Phosphine and Phosphine Oxide Conversion

| Precursor Type | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Trialkylphosphine | Air (O₂) | Trialkylphosphine oxide | wikipedia.org |

| Triarylphosphine | Hydrogen Peroxide (H₂O₂) | Triarylphosphine oxide | nih.gov |

| Secondary Phosphine Oxide | Hydrogen Peroxide (H₂O₂) | Phosphinic Acid | wikipedia.org |

Indirect Synthetic Strategies and Functional Group Interconversions

Indirect routes begin with an organophosphorus compound that already contains the desired P-C bonds and modify its functional groups to arrive at the target phosphinic acid.

Hydrolytic Cleavage of Phosphinate Esters

Phosphinate esters, which have the general structure R₂P(O)OR', serve as excellent precursors to phosphinic acids. The conversion is achieved through hydrolysis, which cleaves the P-O-C ester bond. This reaction can be catalyzed by either acid or base. mdpi.com

Acid-catalyzed hydrolysis, typically using concentrated hydrochloric or hydrobromic acid at reflux, is a common and effective method. mdpi.combeilstein-journals.org For example, the hydrolysis of various alkyl diphenylphosphinates has been studied, demonstrating the general applicability of this method. researchgate.net Alkaline hydrolysis offers an alternative route to the phosphinate salt, which is then acidified in a separate workup step to yield the free phosphinic acid. koreascience.kr

The synthesis of a bis(o-chlorophenyl)phosphinate ester, the required precursor, could be achieved through methods like the Arbuzov reaction or by reacting bis(o-chlorophenyl)chlorophosphine with an alcohol. Subsequent hydrolysis would provide the desired bis(o-chlorophenyl)phosphinic acid.

Reactions Involving Silyl (B83357) Phosphonite Intermediates

Silyl phosphonites are versatile reagents in phosphorus chemistry. Bis(trimethylsilyl) phosphonite (BTSP), which can be generated in situ from hypophosphorous acid and a silylating agent, can react with electrophiles. nih.gov The Sila-Arbuzov reaction, a variation of the classical Arbuzov reaction, involves the reaction of silyl phosphonites with alkyl or aryl halides. nih.govnih.gov

Arbuzov-Type Reactions for Phosphinic Acid Scaffold Construction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus synthesis, used to form phosphorus-carbon bonds. wikipedia.orgorganic-chemistry.org The classical reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphonite, on an alkyl halide to form a pentavalent phosphorus species. jk-sci.com

To construct bis(o-chlorophenyl)phosphinic acid, a potential route would involve reacting an ester of o-chlorophenylphosphonous acid (an o-chlorophenylphosphonite) with an o-chlorinated aryl halide, such as 1-chloro-2-iodobenzene. The classical Arbuzov reaction, however, does not typically work well with unactivated aryl halides. wikipedia.org Modifications, such as using photolytic conditions or transition metal catalysts (e.g., palladium or nickel), have been developed to facilitate the reaction with aryl halides. organic-chemistry.org The product of this reaction is a phosphinate ester, which would then require hydrolysis, as described in section 2.2.1, to yield the final phosphinic acid.

Table 3: Overview of Arbuzov Reaction Variations

| P(III) Reagent | Halide | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trialkyl phosphite | Alkyl halide | Thermal | Phosphonate (B1237965) ester | wikipedia.orgjk-sci.com |

| Phosphonite | Alkyl halide | Thermal | Phosphinate ester | wikipedia.org |

| Triaryl phosphite | Aryl iodide | Palladium catalysis, Water | Aryl phosphonate | organic-chemistry.org |

Phospha-Mannich and Kabachnik-Fields Reactions

The Phospha-Mannich and its three-component variant, the Kabachnik-Fields reaction, are powerful tools for the formation of carbon-phosphorus bonds, specifically for synthesizing α-aminoalkylphosphinates and related compounds. nih.govnih.govsemanticscholar.org The general reaction involves the condensation of a P-H containing species, such as a secondary phosphine oxide, with an amine and a carbonyl compound. wikipedia.orgorganic-chemistry.org This methodology has been widely extended to various substrates, including H-phosphinates and secondary phosphine oxides, to create a diverse library of phosphinoyl derivatives. nih.govnih.gov

The reaction mechanism can proceed through either an α-hydroxyphosphonate or an imine intermediate, depending on the nature of the reactants. nih.govorganic-chemistry.org While these reactions are well-established for a range of phosphinic acids, there is currently no specific published research detailing the application of the Phospha-Mannich or Kabachnik-Fields reaction to bis(o-chlorophenyl)phosphine oxide or a related H-phosphinate to yield α-aminoalkylated derivatives of bis(o-chlorophenyl)phosphinic acid. Consequently, no data on reaction conditions, yields, or spectroscopic analysis for such a transformation is available.

Chemical Reactivity and Derivatization Pathways of Bis O Chlorophenyl Phosphinic Acid

Esterification and Amidation Reactions

The transformation of bis(o-chlorophenyl)phosphinic acid into its corresponding esters and amides represents a fundamental aspect of its chemistry, enabling the introduction of diverse functionalities.

Esterification: The esterification of phosphinic acids, including diarylphosphinic acids, can be achieved through various methods. While direct esterification with alcohols can be challenging, several activating agents can facilitate this transformation. core.ac.uk Common strategies involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimide-based reagents, which activate the phosphinic acid for nucleophilic attack by an alcohol. core.ac.uk Another approach is the alkylation of the phosphinic acid, which can be promoted by microwave irradiation in the presence of a base. core.ac.uk For instance, the esterification of phenyl-H-phosphinic acid has been successfully carried out with various alcohols under microwave conditions, suggesting a similar approach could be applicable to bis(o-chlorophenyl)phosphinic acid. core.ac.uk

The following table summarizes general conditions for the esterification of phosphinic acids, which can be extrapolated for bis(o-chlorophenyl)phosphinic acid.

| Reagent/Method | Conditions | Product | Reference |

| Alcohols with coupling agents (e.g., DCC) | Room temperature or gentle heating | Phosphinate esters | core.ac.uk |

| Alkyl halides with base | Microwave irradiation | Phosphinate esters | core.ac.uk |

| Orthoacetates | Varies with temperature (30-100 °C) | Mono- or diesters | nih.gov |

Amidation: The formation of phosphinic amides from bis(o-chlorophenyl)phosphinic acid can be accomplished by reaction with primary or secondary amines. Similar to esterification, direct amidation is often sluggish and requires activation. A common method involves the conversion of the phosphinic acid to its corresponding phosphinic chloride, which then readily reacts with an amine in the presence of a base to yield the desired amide. doi.org Alternatively, coupling reagents used in peptide synthesis, such as HBTU or HATU, can be employed to facilitate the direct amidation of phosphinic acids. Research on other phosphinic acids has shown that these methods can provide good to excellent yields of the corresponding amides. core.ac.uk

Below is a table outlining general approaches to the amidation of phosphinic acids.

| Reagent/Method | Conditions | Product | Reference |

| Amines with phosphinic chloride | Presence of a base | Phosphinic amides | doi.org |

| Amines with coupling agents (e.g., HBTU, HATU) | Room temperature or gentle heating | Phosphinic amides | core.ac.uk |

| Amines with TBTU/DIC | Varies with conditions | Phosphinic amides | core.ac.uk |

Ligand Derivatization and Modification for Specific Chemical Purposes

The phosphorus atom in bis(o-chlorophenyl)phosphinic acid and its derivatives possesses a lone pair of electrons that can be donated to a metal center, allowing these compounds to function as ligands in coordination chemistry. nih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atom and the phenyl rings.

Derivatization of the phosphinic acid into esters or amides, as discussed in the previous section, is a primary method for modifying its coordinating properties. For example, the synthesis of bis(thiophosphinic amidate) complexes has been shown to produce highly active catalysts for intramolecular alkene hydroamination. nih.gov While specific studies on bis(o-chlorophenyl)phosphinic acid as a ligand are not extensively documented, the principles of ligand design from related phosphine (B1218219) and phosphinic acid systems can be applied. The presence of the ortho-chloro substituents on the phenyl rings is expected to influence the steric environment around the phosphorus center, which can impact the stability and catalytic activity of the resulting metal complexes. researchgate.net

The modification of phosphine-based ligands is a broad field with applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.netnih.govmdpi.com The synthesis of metal complexes with chelating diarylamido phosphine ligands has also been explored, demonstrating the versatility of phosphine-based systems in catalysis. researchgate.net By analogy, derivatives of bis(o-chlorophenyl)phosphinic acid could potentially be utilized in the development of new catalysts with unique reactivity and selectivity profiles.

Hydrolysis and Dealkylation Mechanisms

The stability of the ester and amide derivatives of bis(o-chlorophenyl)phosphinic acid towards hydrolysis and dealkylation is a critical factor in their potential applications.

Hydrolysis: The hydrolysis of phosphinate esters can occur under both acidic and basic conditions, leading to the parent phosphinic acid and the corresponding alcohol. nih.gov The rate of hydrolysis is influenced by factors such as the electronic nature of the substituents on the phosphorus atom and the phenyl rings, as well as the reaction conditions (pH, temperature). nih.gov For instance, studies on the hydrolysis of substituted diphenylphosphinate (B8688654) esters have shown that electron-withdrawing groups on the phenyl ring can affect the reaction rate. nih.gov The mechanism of hydrolysis typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the phosphorus center. nih.gov

Kinetic studies on the hydrolysis of various phosphonate (B1237965) and phosphinate esters have provided insights into the reaction mechanisms. For example, the acidic hydrolysis of α-hydroxybenzylphosphonates follows a two-step protocol, with the cleavage of the second P-O-C bond being the rate-determining step. nih.gov The presence of electron-withdrawing substituents generally increases the rate of hydrolysis. nih.gov

The following table presents a summary of conditions for the hydrolysis of phosphinate esters.

| Condition | Catalyst | Product | Reference |

| Acidic | HCl or p-toluenesulfonic acid | Phosphinic acid and alcohol | nih.gov |

| Basic | NaOH or KOH | Phosphinate salt and alcohol | nih.gov |

| Neutral | Water (can be slow) | Phosphinic acid and alcohol | beilstein-journals.org |

Dealkylation: Dealkylation refers to the cleavage of the P-O-C bond in phosphinate esters, typically to regenerate the phosphinic acid. This is a crucial step in synthetic sequences where the ester group serves as a protecting group. A common method for dealkylation involves the use of silyl (B83357) halides, such as trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl bromide (TMSBr). google.comrsc.org These reagents react with the phosphinate ester to form a silyl phosphinate, which is then readily hydrolyzed to the phosphinic acid upon treatment with water or an alcohol. google.comrsc.org This method is often preferred for its mild and selective nature, particularly for substrates that are sensitive to harsh acidic or basic conditions. organicreactions.org

Alternative dealkylation methods include the use of chlorotrimethylsilane (B32843) in the presence of sodium iodide. rsc.org The choice of dealkylation method depends on the specific substrate and the desired reaction conditions.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Metal-Binding Properties of Bis(o-chlorophenyl)phosphinic Acid

The design of a ligand for specific metal ion recognition and complexation is a fundamental aspect of coordination chemistry. ilpi.com In the case of bis(o-chlorophenyl)phosphinic acid, its properties as a ligand are primarily dictated by the interplay of the phosphinic acid functional group and the electronic and steric effects of the two ortho-chlorophenyl substituents.

The phosphinic acid moiety, R₂P(O)OH, is the primary site for metal interaction. Deprotonation of the acidic proton results in a phosphinate anion, [R₂P(O)O]⁻, which can coordinate to metal ions in several ways. Common coordination modes for phosphinate ligands include monodentate, bidentate (chelating), and bridging fashions, the latter often leading to the formation of polynuclear or polymeric structures. nih.govnih.gov The versatility in coordination is a key feature of phosphinate-based ligands. nih.gov

The presence of the aromatic rings directly attached to the phosphorus atom influences the electronic properties of the phosphinate group. The ortho-chloro substituents on the phenyl rings play a crucial role due to the "ortho effect." wikipedia.org This phenomenon, observed in substituted benzene (B151609) compounds, arises from a combination of steric and electronic factors. wikipedia.orgstackexchange.com In bis(o-chlorophenyl)phosphinic acid, the bulky chlorine atoms in the ortho position cause steric hindrance, which can force the P-C bonds to rotate and may influence the orientation of the phosphinate group for metal coordination. ilpi.comwikipedia.org This steric crowding can affect the stability and geometry of the resulting metal complexes. ilpi.com

Electronically, the chlorine atom is an electron-withdrawing group. This electronic effect can modulate the electron density on the phosphorus atom and the oxygen atoms of the phosphinate group, thereby influencing the ligand's basicity and the strength of the metal-ligand bond. manchester.ac.uknih.gov The interplay between steric hindrance and electronic effects of the ortho-chloro substituents ultimately defines the unique metal-binding properties of bis(o-chlorophenyl)phosphinic acid, influencing its selectivity and affinity for different metal ions. nih.gov

Table 1: Factors Influencing Ligand Properties of Bis(o-chlorophenyl)phosphinic Acid

| Feature | Description | Implication for Metal Binding |

| Phosphinate Group | The -P(O)OH functional group is the primary coordination site. Upon deprotonation, it forms a phosphinate anion. | Can act as a monodentate, bidentate, or bridging ligand, allowing for the formation of various complex structures. nih.govnih.gov |

| Ortho-Chloro Substituents | Chlorine atoms are located at the ortho position of the phenyl rings. | Induce steric hindrance which can affect the geometry and stability of the metal complex. wikipedia.orgstackexchange.com |

| Electronic Effects | The chlorine atom is electron-withdrawing. | Modulates the electron density on the phosphinate group, influencing the ligand's basicity and the M-O bond strength. manchester.ac.uk |

| Aromatic Rings | Two phenyl groups are directly bonded to the phosphorus atom. | Contribute to the overall size and lipophilicity of the ligand, which is relevant in solvent extraction systems. |

Formation and Characterization of Metal-Phosphinic Acid Complexes

Metal complexes of phosphinic acids are typically formed by reacting the phosphinic acid with a suitable metal salt in an appropriate solvent. The deprotonation of the phosphinic acid, often facilitated by a base or through the reaction with a metal precursor that can accept a proton, leads to the formation of the metal-phosphinate complex. mdpi.com For bis(o-chlorophenyl)phosphinic acid, the reaction would involve the combination of the ligand with a metal salt, leading to a complex where the metal ion is coordinated to one or more bis(o-chlorophenyl)phosphinate ligands.

The characterization of these metal complexes is crucial to determine their structure, stoichiometry, and bonding. A variety of spectroscopic and analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy : This technique is used to identify the coordination of the phosphinate group to the metal ion. The stretching frequencies of the P=O and P-O bonds in the free ligand are altered upon complexation. Shifts in these bands can provide evidence for the coordination mode of the phosphinate ligand. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a particularly powerful tool for characterizing phosphine (B1218219) and phosphinate complexes. The chemical shift of the phosphorus nucleus changes significantly upon coordination to a metal center, providing information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus interaction. nih.gov ¹H and ¹³C NMR can be used to characterize the organic framework of the ligand within the complex.

Mass Spectrometry : This technique helps to determine the molecular weight of the complex and can provide information about its stoichiometry. nih.gov

Elemental Analysis : Provides the elemental composition of the synthesized complex, which is used to confirm its empirical formula. nih.govresearchgate.net

UV-Vis Spectroscopy : For transition metal complexes, UV-Vis spectroscopy can provide information about the d-d electronic transitions, which are sensitive to the coordination environment of the metal ion. rsc.orgnih.govmdpi.com

Table 2: Common Techniques for the Characterization of Metal-Phosphinate Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in P=O and P-O stretching frequencies. mdpi.comnih.gov |

| ³¹P NMR Spectroscopy | Information on the electronic environment of the phosphorus atom and metal-ligand interaction. nih.gov |

| X-ray Crystallography | Definitive molecular structure, including bond lengths, angles, and coordination modes. nih.govresearchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight and stoichiometry of the complex. nih.gov |

| Elemental Analysis | Elemental composition and empirical formula. nih.govresearchgate.net |

| UV-Vis Spectroscopy | Information on the electronic structure and coordination geometry of transition metal complexes. nih.govmdpi.com |

Investigation of Synergistic and Antagonistic Effects in Metal Ion Coordination

The coordination of metal ions by phosphinic acids, including bis(o-chlorophenyl)phosphinic acid, is particularly relevant in the context of solvent extraction for the separation and purification of metals. arizona.edu In these systems, the phosphinic acid acts as an extractant. A key phenomenon observed in solvent extraction is synergism, where a mixture of two extractants exhibits a greater extraction efficiency than the sum of their individual efficiencies. semanticscholar.orginformahealthcare.comacs.org

Synergistic extraction involving phosphinic acids often occurs when the phosphinic acid is used in combination with a neutral donor ligand, such as a trialkylphosphine oxide or a nitrogen-containing heterocyclic compound. semanticscholar.orgrsc.org The phosphinic acid, acting as an acidic extractant, forms a neutral complex with the metal ion. The neutral donor ligand can then coordinate to the metal center, displacing residual water molecules from the coordination sphere. informahealthcare.com This increases the hydrophobicity of the extracted species, leading to enhanced extraction into the organic phase. informahealthcare.com The formation of these mixed-ligand complexes is a prime example of synergistic coordination. semanticscholar.orgrsc.org The magnitude of the synergistic effect can be influenced by factors such as the nature of the metal ion, the specific phosphinic acid and neutral donor used, and the composition of the aqueous phase. informahealthcare.com

Conversely, antagonistic effects, where the extraction efficiency of a mixture of extractants is lower than expected, can also occur. This can happen if, for example, the two extractants interact strongly with each other in the organic phase, reducing their availability to coordinate with the metal ion. While less commonly reported for phosphinic acid systems, the potential for such interactions exists, particularly with complex mixtures of ligands. The selective extraction of one metal over another can be considered a form of controlled antagonism, where the conditions are optimized to favor the extraction of a target metal while suppressing the extraction of others. google.com

Advanced Applications in Chemical Processes and Materials Science

Catalytic Applications

Organophosphorus acids, including phosphinic acids, are pivotal in modern catalysis, serving both as directing ligands and as catalysts in their own right. Their efficacy is rooted in the tunable steric and electronic properties of the substituents attached to the phosphorus atom.

Phosphinic acids and their derivatives are part of the broader family of organophosphorus compounds that are extensively used as ligands in transition metal catalysis. nih.gov These compounds, particularly phosphines which are trivalent phosphorus compounds, are valued for their ability to act as soft σ-donating ligands that can stabilize and modulate the reactivity of metal ions and nanoparticles. researchgate.net The substituents on the phosphorus atom define the ligand's properties, including its electron-donating ability and steric hindrance, which in turn fine-tunes the performance of the metal complex in catalytic applications. researchgate.net While specific studies detailing bis(o-chlorophenyl)phosphinic acid as a ligand are not prevalent, the principles governing related phosphine (B1218219) ligands are well-established. For instance, phosphine ligands are crucial in creating confined, well-defined microenvironments that influence the behavior and catalytic properties of the metal centers they coordinate. researchgate.net

Chiral Brønsted acid catalysis has become a powerful strategy in asymmetric synthesis, providing a metal-free alternative for producing enantioenriched molecules. sigmaaldrich.comacs.org This field has been significantly advanced by the use of BINOL-derived chiral phosphoric acids, which have been successfully applied to a wide array of chemical transformations. sigmaaldrich.comnih.gov The fundamental principle of this catalysis method involves the activation of a substrate through hydrogen bonding with the acidic proton of the catalyst. acs.org

The effectiveness of a Brønsted acid catalyst is closely linked to its acidity (pKa). acs.org Stronger acids can activate less reactive substrates. For example, N-triflyl phosphoramides, which are more acidic than their phosphoric acid counterparts, have expanded the scope of Brønsted acid catalysis to include the activation of certain carbonyl compounds. nih.gov The catalytic cycle typically involves the formation of a chiral ion pair intermediate, where the conjugate base of the Brønsted acid controls the stereochemical outcome of the reaction. This has been demonstrated in numerous reactions, including:

Reductive Aminations sigmaaldrich.com

Allylations sigmaaldrich.com

Friedel-Crafts Alkylations sigmaaldrich.com

Mannich-type Reactions nih.gov

Protonation of silyl (B83357) enol ethers acs.org

The design of these catalysts, including ideas formulated for phosphinic acids over three decades ago, remains highly relevant for the chiral phosphoric acids used today. acs.org The steric and electronic properties of the groups attached to the phosphorus atom create a specific chiral pocket that directs the approach of the reacting molecules, leading to high enantioselectivity. rsc.org

| Reaction Type | Catalyst Class Example | General Outcome |

| Reductive Amination | Chiral Phosphoric Acid | Enantioenriched amines sigmaaldrich.com |

| Allylation | Chiral Phosphoric Acid | Enantioselective allylation of aldehydes sigmaaldrich.com |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Functionalized enantioenriched indoles and pyrroles sigmaaldrich.com |

| Mannich Reaction | Chiral BINOL Phosphates | Asymmetric carbon-carbon bond formation nih.gov |

| Protonation | Chiral BPTM Catalysts | Chiral ketones from silyl enol ethers acs.org |

Applications in Separation Science and Extraction Processes

The ability of organophosphorus compounds to selectively complex with metal ions makes them invaluable in separation science, particularly for challenging separations involving chemically similar elements. nih.govmdpi.com

Solvent extraction is a primary technique for separating and purifying metals, and organophosphorus compounds are among the most effective extractants due to their high distribution coefficients and selectivity. mdpi.com They are particularly significant in the nuclear fuel cycle for the separation of trivalent actinides from lanthanides (rare earth elements), a notoriously difficult task due to their similar ionic radii and chemical properties. nih.govresearchgate.net

Dithiophosphinic acids, sulfur-containing analogs of phosphinic acids, have demonstrated exceptional performance in this area. While phenyl and chlorophenyl-substituted dithiophosphinic acids showed limited separation ability on their own, their performance was greatly enhanced in synergistic extraction systems with neutral extractants like trialkylphosphates. researchgate.net Research has shown that substituting the alkyl or aryl groups on the dithiophosphinic acid can dramatically improve separation efficiency. For example, bis(o-trifluoromethylphenyl)dithiophosphinic acid has achieved an Am(III)/Eu(III) separation factor greater than 10,000. researchgate.net The commercial extractant CYANEX® 301, which is primarily bis(2,4,4-trimethylpentyl)dithiophosphinic acid, is also known for its effectiveness in separating trivalent actinides from lanthanides. osti.govgoogle.com The mechanism often involves the formation of a stable complex between the metal ion and the organophosphorus extractant, which is then drawn into the organic phase. mdpi.com

| Extractant Type | Target Metals | Key Finding |

| Dithiophosphinic acids (general) | Trivalent Actinides and Lanthanides | Ligands with soft donor atoms like sulfur show good separation performance. researchgate.net |

| Chlorophenyl-substituted dithiophosphinic acids | Trivalent Actinides and Lanthanides | Achieved good separation in synergistic systems with neutral extractants. researchgate.net |

| Bis(o-trifluoromethylphenyl) dithiophosphinic acid | Americium(III) / Europium(III) | Demonstrated a very high separation factor (>10,000). researchgate.net |

| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (CYANEX® 301) | Trivalent Actinides and Lanthanides | An effective commercial agent for actinide/lanthanide separation. google.com |

To overcome some of the drawbacks of solvent extraction, such as the loss of extractant and the use of large volumes of organic solvents, researchers have developed polymer-supported reagents. nih.govresearchgate.net Immobilizing phosphinic acid functionalities onto a solid polymer backbone creates materials like ion-exchange resins or functionalized membranes that can selectively capture metal ions from aqueous solutions. nih.govmdpi.com

These materials combine the selective binding properties of phosphinic acids with the practical advantages of a solid support, such as easy separation from the liquid phase and potential for regeneration and reuse. nih.gov For example, a phosphorylated polyacrylonitrile (B21495) hollow fiber membrane was synthesized by grafting phosphinic acid groups onto the polymer. nih.gov This material showed a high adsorption capacity for Hg(II) ions and demonstrated excellent reusability over multiple adsorption-desorption cycles. nih.gov The synthesis of such materials can be achieved through various chemical reactions, including the Mannich reaction, which grafts the functional groups onto a pre-existing polymer matrix. researchgate.netnih.gov This approach is a key area of advancement in creating efficient and environmentally friendlier separation technologies. nih.gov

Contributions to Advanced Materials Development

The integration of phosphinic acid moieties into larger molecular or polymeric structures contributes to the creation of advanced materials with specialized functions. Aryl phosphinic acids are recognized as valuable building blocks for a range of industrial applications, including the synthesis of high-performance polymers. smc-global.com

The polymer-supported separation media discussed previously are a prime example of advanced materials development. researchgate.net By creating functionalized resins and membranes, scientists can engineer materials with high selectivity for specific targets, which is crucial for environmental remediation and resource recovery. nih.govnih.gov For instance, the development of a phosphinic acid-functionalized polyacrylonitrile membrane for the removal of heavy metal ions from wastewater represents a significant contribution to materials-based environmental technology. nih.gov Furthermore, aryl phosphinic acids serve as catalysts and stabilizers in the production of polymers like nylon, where they can improve properties such as tensile strength and thermal stability. smc-global.com

Design and Synthesis of Molecular Hybrid Materials and Metal-Organic Frameworks (MOFs)

Phosphinic acid, bis(o-chlorophenyl)- serves as a highly functionalized organic building block, or ligand, for the design and synthesis of advanced molecular hybrid materials and metal-organic frameworks (MOFs). The utility of organophosphorus acids in forming coordination polymers and MOFs is well-established, stemming from the ability of the phosphinic acid group to bridge metal centers and create robust, multidimensional networks. jcsp.org.pkresearchgate.netiitbbs.ac.in

The synthesis typically occurs under solvothermal conditions, where the components—the metal salt and the bis(o-chlorophenyl)phosphinic acid ligand—are heated in a solvent. jcsp.org.pk This process facilitates the formation of a crystalline, porous structure. The resulting hybrid material combines the structural rigidity and stability of the inorganic metal-oxide nodes with the functional versatility of the organic ligand.

Table 1: Components and Functions in a Hypothetical MOF Synthesized with Bis(o-chlorophenyl)phosphinic Acid

| Component | Type | Function in the Framework |

| Metal Ion (e.g., Zn(II), Cu(II)) | Inorganic Node | Acts as a coordination center, connecting multiple ligands to form the extended network structure. mdpi.com |

| Phosphinic acid, bis(o-chlorophenyl)- | Organic Ligand/Linker | Bridges metal nodes via its phosphinate group; the o-chlorophenyl groups influence the framework's topology and functionality. researchgate.netiitbbs.ac.in |

| Solvent (e.g., DMF, Ethanol) | Reaction Medium | Solubilizes reactants and can sometimes act as a template, influencing the final crystal structure. jcsp.org.pk |

Utilization in Flame Retardant Technologies

Phosphinic acid, bis(o-chlorophenyl)- is a halogenated organophosphorus compound, a class of molecules recognized for its high efficacy in flame retardant technologies. uantwerpen.beresearchgate.net Its effectiveness stems from a dual-action mechanism that operates in both the solid (condensed) phase and the gas phase of a fire, providing a comprehensive approach to inhibiting combustion. nih.govumons.ac.be

In the condensed phase, the phosphorus component of the molecule plays a critical role. umons.ac.be Upon heating, organophosphorus compounds can decompose to form phosphoric acid species. These acidic products promote the dehydration and crosslinking of the polymer matrix, leading to the formation of a stable, insulating layer of char on the material's surface. nih.govnih.gov This char layer acts as a physical barrier that limits the transfer of heat from the flame to the polymer and slows the release of flammable volatile compounds that fuel the fire. umons.ac.be

Simultaneously, the compound acts in the gas phase. Halogenated flame retardants are known to function primarily by interrupting the radical chain reactions of combustion. kennesaw.edu When the polymer decomposes, bis(o-chlorophenyl)phosphinic acid is released and volatilizes. At the high temperatures of a flame, the carbon-chlorine bonds break, releasing chlorine radicals. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, replacing them with less reactive chlorine atoms and effectively quenching the flame. kennesaw.edu The combination of both phosphorus (condensed phase) and halogen (gas phase) mechanisms in a single molecule can create a synergistic flame-retardant effect.

Table 2: Research Findings on Flame Retardant Mechanisms

| Active Component | Phase of Action | Mechanism of Flame Retardancy | Research Finding |

| Phosphorus Moiety | Condensed Phase | Promotes the formation of a protective, insulating char layer through dehydration and crosslinking of the polymer. nih.govumons.ac.be | The char layer limits heat feedback to the polymer and reduces the release of flammable volatiles. nih.gov |

| Chloro-phenyl Moiety | Gas Phase | Releases chlorine radicals into the flame zone. kennesaw.edu | Halogen radicals interrupt the high-energy radical chain reactions of combustion, chemically suppressing the flame. kennesaw.edu |

| Combined Molecule | Synergistic | The compound provides both physical (char barrier) and chemical (radical quenching) flame inhibition. researchgate.net | Phosphorus-based flame retardants can be incorporated into polymers like polyesters and epoxy resins to enhance their fire resistance. researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organophosphorus compounds in solution. For Phosphinic acid, bis(o-chlorophenyl)-, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a wealth of information.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is 100% naturally abundant and highly sensitive, making ³¹P NMR an exceptionally powerful tool for characterizing phosphinic acids. The chemical shift (δ) of the phosphorus nucleus is highly dependent on its chemical environment, including the nature of the substituents and the coordination state. For phosphinic acids, the ³¹P NMR signal is typically a singlet when ¹H-decoupled, found in a characteristic chemical shift range. While specific experimental data for bis(o-chlorophenyl)phosphinic acid is not widely published, the chemical shifts for diarylphosphinic acids generally appear in a well-defined region. For comparison, the parent diphenylphosphinic acid shows a ³¹P chemical shift that can be influenced by solvent and concentration.

¹H and ¹³C NMR Spectroscopy: ¹H NMR provides information on the aromatic protons of the o-chlorophenyl rings and, most significantly, the acidic P-OH proton. The chemical shift of the P-OH proton is highly variable and sensitive to concentration, temperature, and solvent, owing to its involvement in hydrogen bonding. In many diarylphosphinic acids, this proton gives a broad signal at a downfield chemical shift, often in the range of 10-15 ppm, indicative of strong hydrogen bonding.

Research on the closely related diphenylphosphinic acid using low-temperature NMR has provided deep insights into the formation of hydrogen-bonded aggregates in solution. These studies reveal the dynamic equilibrium between monomeric species and cyclic dimers or even larger oligomers. The formation of these supramolecular structures is a key feature of phosphinic acids.

Detailed NMR Findings for Diphenylphosphinic Acid (Analogue): Low-temperature NMR studies on diphenylphosphinic acid have successfully characterized the hydrogen-bonded complexes it forms in solution. academie-sciences.fr These studies demonstrate that in non-polar solvents, diarylphosphinic acids predominantly form cyclic, hydrogen-bonded dimers. academie-sciences.fr The precise chemical shifts of the protons involved in these hydrogen bonds are diagnostic of the structure of the aggregate. academie-sciences.fr

Table 1: Representative NMR Data for Diarylphosphinic Acid Analogues

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Structural Information Provided |

| ³¹P | Singlet (¹H-decoupled) | Varies (specific to structure) | Electronic environment of the phosphorus atom. |

| ¹H | Multiplets | ~7.0 - 8.5 | Aromatic protons on the chlorophenyl rings. |

| Broad Singlet | ~10 - 15 | Acidic P-OH proton, indicates strong H-bonding. | |

| ¹³C | Multiple Signals | ~120 - 140 | Carbon skeleton of the o-chlorophenyl groups. |

Vibrational Spectroscopy (Attenuated Total Reflection (ATR) and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "molecular fingerprint" of a compound. These techniques probe the vibrational modes of molecules, which are specific to the types of bonds present and their geometric arrangement. Attenuated Total Reflection (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

For Phosphinic acid, bis(o-chlorophenyl)-, the key vibrational modes of interest include:

P=O Stretching: A strong absorption band, typically observed in the region of 1150-1250 cm⁻¹, characteristic of the phosphoryl group.

P-O-H Group Vibrations: The O-H stretching vibration gives rise to a very broad and intense band in the IR spectrum, usually centered in the 2500-3000 cm⁻¹ region, which is a hallmark of the strongly hydrogen-bonded P-OH group. The P-O stretching and O-H bending vibrations are also found at lower frequencies.

P-C (Aryl) Stretching: Vibrations associated with the phosphorus-carbon bond are typically found in the fingerprint region of the spectrum.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond on the aromatic ring is also expected to produce a characteristic band.

While a specific, fully assigned spectrum for bis(o-chlorophenyl)phosphinic acid is not available in the cited literature, the analysis of related phosphinic acids provides a solid foundation for the interpretation of its vibrational spectra. The positions and broadness of these bands, particularly the O-H and P=O stretching vibrations, can provide qualitative information about the strength and nature of the hydrogen bonding in the solid state or in solution.

Table 2: Expected Characteristic Vibrational Frequencies for Bis(o-chlorophenyl)phosphinic Acid

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Bond/Group |

| O-H Stretch | ATR/IR | 2500 - 3000 (very broad) | P-O-H (H-bonded) |

| C-H Stretch (Aromatic) | ATR/IR, Raman | 3000 - 3100 | Ar-H |

| P=O Stretch | ATR/IR, Raman | 1150 - 1250 | P=O |

| P-O Stretch | ATR/IR, Raman | 900 - 1050 | P-O-(H) |

| C-Cl Stretch | ATR/IR, Raman | 650 - 850 | Ar-Cl |

Note: These are expected frequency ranges based on characteristic group frequencies for phosphinic acids and substituted aromatics. Actual values may vary.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

For phosphinic acids, a primary structural feature of interest is the nature of the hydrogen bonding. These compounds typically self-assemble into well-defined supramolecular structures. The two most common motifs are:

Centrosymmetric Dimers: Two molecules are linked by a pair of strong O-H···O=P hydrogen bonds, forming an eight-membered ring.

Catemeric Chains: The molecules are linked head-to-tail by single O-H···O=P hydrogen bonds, forming infinite chains that propagate through the crystal lattice.

The specific motif adopted by Phosphinic acid, bis(o-chlorophenyl)- would depend on the steric and electronic effects of the o-chlorophenyl groups. The steric bulk of the ortho-chloro substituents might influence the packing and favor one hydrogen-bonding motif over the other.

Although a crystal structure for Phosphinic acid, bis(o-chlorophenyl)- is not publicly available in the Cambridge Structural Database, the analysis of other diaryl- and dialkylphosphinic acids consistently shows these strong hydrogen-bonding patterns to be the dominant feature of their solid-state structures. A definitive study on this compound would provide invaluable data on its molecular geometry and the precise nature of its supramolecular assembly.

Computational and Theoretical Investigations of Bis O Chlorophenyl Phosphinic Acid

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. For a compound like Phosphinic acid, bis(o-chlorophenyl)- , these calculations could be employed to investigate various transformations, such as esterification, amidation, or its degradation pathways.

A typical study would involve:

Transition State Searching: Identifying the geometry of the transition state for a given reaction.

Energy Profile Calculation: Determining the activation energies and reaction enthalpies, which provides insight into the reaction kinetics and thermodynamics.

Mechanistic Elucidation: Differentiating between possible reaction pathways (e.g., concerted vs. stepwise mechanisms).

For instance, in the esterification of a phosphinic acid, computational models can evaluate the energetics of the tetrahedral intermediate and the subsequent transition states for alcohol attack and water elimination. While general studies on phosphinic acid reactions have been performed, no specific energetic data for Phosphinic acid, bis(o-chlorophenyl)- has been reported.

Table 1: Hypothetical Data from Quantum Chemical Calculations for a Reaction of Bis(o-chlorophenyl)phosphinic Acid

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Data Not Available |

| Reaction Enthalpy (ΔH) | Data Not Available |

| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available |

| Gibbs Free Energy of Reaction (ΔGr) | Data Not Available |

This table illustrates the type of data that would be generated from quantum chemical calculations. Currently, no such data exists in the literature for the specified compound.

Theoretical Modeling of Acid-Base Properties and Acidity Scales

The acidity of phosphinic acids is a key parameter influencing their chemical behavior. Theoretical models can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of gas-phase calculations and a continuum solvation model (like the Polarizable Continuum Model, PCM).

The acidity of Phosphinic acid, bis(o-chlorophenyl)- would be influenced by the inductive and steric effects of the two ortho-chloro substituents on the phenyl rings. Computational analysis would quantify these effects. By comparing the calculated pKa of the target molecule with that of unsubstituted diphenylphosphinic acid and other halogenated analogues, a quantitative understanding of the structure-acidity relationship could be established. However, no such computational study specifically detailing the pKa of Phosphinic acid, bis(o-chlorophenyl)- has been published.

Table 2: Predicted Acid-Base Properties for Bis(o-chlorophenyl)phosphinic Acid

| Property | Predicted Value | Method |

| Gas-Phase Acidity (kcal/mol) | Data Not Available | DFT/ab initio |

| Aqueous pKa | Data Not Available | DFT with Solvation Model |

This table shows the properties that would be determined through theoretical modeling of acid-base behavior. No specific computational research has reported these values.

Computational Studies on Coordination Behavior and Ion Transport Mechanisms

The phosphinate group is an effective ligand for a wide range of metal ions. Computational studies are crucial for understanding the coordination chemistry of phosphinic acids, including their role in metal extraction and complex formation. DFT calculations can be used to:

Optimize the geometries of metal complexes.

Calculate the binding energies between the phosphinate and various metal ions.

Analyze the nature of the metal-ligand bond using tools like Natural Bond Orbital (NBO) analysis.

Furthermore, theoretical models can shed light on the mechanisms of ion transport facilitated by phosphinic acids across membranes. Such studies often involve molecular dynamics (MD) simulations to observe the dynamic behavior of the carrier-ion complex within a lipid bilayer or at an aqueous-organic interface. These simulations can reveal the energetic barriers and preferred pathways for ion transport.

Despite the relevance of these applications, the scientific literature lacks any computational studies detailing the coordination behavior or ion transport mechanisms specifically involving Phosphinic acid, bis(o-chlorophenyl)- .

Table 3: Illustrative Data from Computational Studies on Metal Coordination

| Metal Ion | Coordination Number | Binding Energy (kcal/mol) | Key Bond Distances (Å) P-O-M |

| e.g., Eu(III) | Data Not Available | Data Not Available | Data Not Available |

| e.g., Cu(II) | Data Not Available | Data Not Available | Data Not Available |

This table represents the kind of information that would be obtained from computational investigations into the coordination chemistry of the title compound. Such data is currently unavailable.

Future Research Directions and Emerging Areas in Bis O Chlorophenyl Phosphinic Acid Chemistry

Innovations in Green Synthetic Methodologies

Traditional synthesis routes for diarylphosphinic acids often rely on harsh reagents like phosphorus trichloride (B1173362) (PCl₃) and energy-intensive processes. lookchem.comuva.nl The future of bis(o-chlorophenyl)phosphinic acid synthesis lies in the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve safety.

Key research directions include:

Catalytic Direct Arylation: A major innovation is the development of palladium-catalyzed methods for the direct diarylation of inexpensive and low-hazard starting materials like sodium phosphinate (NaH₂PO₂·H₂O). lookchem.comuva.nl This approach avoids the use of chlorinated phosphorus precursors and is tolerant of various functional groups, which is a significant advantage over classical methods involving Grignard or organolithium reagents. lookchem.comuva.nl Future work will likely focus on optimizing these catalytic systems for substrates like o-chlorobromobenzene to synthesize bis(o-chlorophenyl)phosphinic acid with higher efficiency and selectivity.

Solvent-Free and Microwave-Assisted Reactions: The elimination of volatile organic solvents is a cornerstone of green chemistry. Research has demonstrated the feasibility of solvent-free synthesis for various organophosphorus compounds, including phosphinates and α-aminophosphonates, often accelerated by microwave irradiation. exaly.comresearchgate.netmdpi.com Applying these techniques to the synthesis of bis(o-chlorophenyl)phosphinic acid could drastically reduce reaction times and environmental impact.

Use of Recyclable Catalysts: The development of recyclable catalysts, such as polyethylene (B3416737) glycol (PEG)-based micellar catalysts for the phosphinylation of aryl halides with red phosphorus, represents a sustainable and cost-effective strategy. researchgate.net Research into heterogeneous or recyclable homogeneous catalysts for the synthesis of bis(o-chlorophenyl)phosphinic acid is a promising avenue.

Table 1: Comparison of Synthetic Methodologies for Diarylphosphinic Acids

| Feature | Traditional Method (e.g., Grignard) | Emerging Green Method (e.g., Pd-Catalyzed) |

| Phosphorus Source | Phosphorus trichloride (PCl₃) | Sodium phosphinate (NaH₂PO₂·H₂O) |

| Key Reagents | Organometallic (Grignard, Organolithium) | Aryl halides, Palladium catalyst |

| Reaction Conditions | Often requires anhydrous, inert atmosphere | Milder conditions, tolerant of air/moisture |

| Functional Group Tolerance | Limited (incompatible with keto, carboxyl) | Broad |

| Environmental Impact | Higher (use of hazardous reagents, waste) | Lower (less hazardous materials) |

Discovery of Novel Catalytic Transformations

The inherent structural and electronic properties of diarylphosphinic acids, including bis(o-chlorophenyl)phosphinic acid, make them and their derivatives attractive candidates for applications in catalysis. Future research is expected to explore their roles as both directing groups and as catalysts themselves.

Directing Groups in C-H Activation: The phosphinic acid or phosphinamide moiety is a competent directing group for transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net This strategy allows for the regioselective functionalization of otherwise inert C-H bonds. Cobalt- and rhodium-catalyzed systems have been employed to couple arylphosphinic acid derivatives with alkynes and alkenes to construct complex molecular architectures. researchgate.netchim.itresearchgate.net Future studies could utilize the bis(o-chlorophenyl)phosphinamide group to direct novel C-H functionalization reactions, enabling the synthesis of unique polycyclic or biaryl organophosphorus compounds.

Organophosphorus Redox Catalysis: While phosphine (B1218219) oxides are thermodynamically stable, recent breakthroughs have shown that the P(III)⇌P(V)=O redox couple can be harnessed for catalytic transformations. beilstein-institut.de Small-ring phosphacycles, in particular, have been used to catalyze oxygen atom transfer reactions. beilstein-institut.de Research into derivatives of bis(o-chlorophenyl)phosphinic acid could lead to new, metal-free organocatalysts for a range of redox reactions, leveraging the electronic influence of the ortho-chloro substituents to tune catalytic activity.

Ligands for Asymmetric Catalysis: The development of chiral organophosphorus compounds is a major goal in organic chemistry. gxu.edu.cn While bis(o-chlorophenyl)phosphinic acid itself is achiral, it can serve as a precursor to chiral P-stereogenic phosphines or phosphine oxides. These chiral derivatives could function as highly effective ligands in asymmetric transition-metal catalysis, for example, in hydrogenation or cross-coupling reactions, where the steric and electronic properties imparted by the chlorinated phenyl rings could induce high levels of stereoselectivity. researchgate.net

Integration into Advanced Functional Materials

Organophosphorus compounds are increasingly recognized for their utility as building blocks for advanced functional materials due to their unique bonding, stability, and electronic properties. acs.orgrsc.org Bis(o-chlorophenyl)phosphinic acid offers a compelling combination of a robust phosphinate core and functionalizable aryl rings, making it a prime candidate for integration into next-generation materials.

Polymer and Flame Retardant Development: Diarylphosphinic acids and their salts are known to be effective flame retardants, particularly for polyesters and polyamides. The phosphorus-based moiety acts in both the gas and condensed phase to quench combustion. The presence of chlorine atoms in bis(o-chlorophenyl)phosphinic acid could enhance this effect through synergistic halogen-phosphorus chemistry. Future research will focus on incorporating this specific molecule as a reactive or additive flame retardant into high-performance polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Phosphinic acids are excellent ligands for constructing coordination polymers and MOFs. mdpi.commdpi-res.com Compared to carboxylic acids, metal phosphinates often exhibit superior hydrolytic and thermal stability. mdpi.com The bis(o-chlorophenyl)phosphinate ligand could be used to build robust frameworks with pores decorated by the chlorine atoms, potentially leading to materials with selective gas adsorption or catalytic properties.

Table 2: Potential Applications of Bis(o-chlorophenyl)phosphinic Acid in Materials Science

| Material Type | Potential Role of Bis(o-chlorophenyl)phosphinic Acid | Key Properties and Advantages |

| Flame-Retardant Polymers | Additive or reactive flame retardant | Phosphorus-halogen synergistic effect, high thermal stability |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | High hydrolytic stability, functionalized pores (Cl atoms) |

| π-Conjugated Systems | Building block for electronic materials | Tuning of electronic properties, potential for sensing applications |

| Artificial Membranes | Component of advanced polymer membranes | High chemical resistance, tailored transport properties |

Predictive Design through Advanced Computational Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. dokumen.pub In silico methods provide deep insights into molecular structure, reactivity, and properties, guiding experimental efforts and reducing trial-and-error. The future development of bis(o-chlorophenyl)phosphinic acid chemistry will be heavily influenced by advanced computational modeling.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic and catalytic reactions involving bis(o-chlorophenyl)phosphinic acid. mdpi.com By modeling transition states and reaction pathways, researchers can understand the origins of selectivity and reactivity, leading to the rational design of more efficient catalysts for its synthesis or its use in C-H activation.

Predicting Material Properties: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict the bulk properties of materials incorporating bis(o-chlorophenyl)phosphinic acid. nih.govacs.org For instance, MD simulations can model the interaction of a phosphinate-based MOF with gas molecules, while QSPR can correlate structural features with properties like flame retardancy or electronic conductivity. This predictive capability allows for the in silico screening of potential material candidates before their synthesis. researchgate.net

Design of Bioactive Molecules: The phosphinic acid group is a well-known zinc-binding group and a transition-state analog for peptide hydrolysis, making its derivatives potential enzyme inhibitors. acs.org Computational tools like molecular docking and pharmacophore modeling can be used to design novel inhibitors based on the bis(o-chlorophenyl)phosphinic acid scaffold for targets such as metalloproteinases or aminopeptidases, where the chlorinated rings can be tailored to fit specific hydrophobic pockets in an enzyme's active site. dokumen.pubnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.